{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline
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Overview
Description
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is a complex organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a unique combination of functional groups, including an ethoxy group, a methyl group, and a sulfonyl group attached to an indoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring of the indoline core can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include nitrated, halogenated, and sulfonated derivatives of this compound, as well as various sulfonamide derivatives .
Scientific Research Applications
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The indoline core can bind to multiple receptors, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler analog with a similar core structure but lacking the ethoxy, methyl, and sulfonyl groups.
Indoline: The parent compound without the additional functional groups.
Sulfonyl Indoles: Compounds with a sulfonyl group attached to the indole core.
Uniqueness
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups enhances its lipophilicity, while the sulfonyl group increases its reactivity and potential for biological interactions .
Properties
Molecular Formula |
C20H25NO3S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C20H25NO3S/c1-5-24-19-12-15(4)20(13-17(19)14(2)3)25(22,23)21-11-10-16-8-6-7-9-18(16)21/h6-9,12-14H,5,10-11H2,1-4H3 |
InChI Key |
DLFMCHQOAJWVEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
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